Cas no 866342-81-6 (2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide)

2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide
- F1602-0372
- AKOS001818789
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- 866342-81-6
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
-
- インチ: 1S/C27H23ClN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31)
- InChIKey: LCVAFFZAJGTFGO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1C(C2C=C(C=CC=2N(C=1)CC(NC1C=CC(=CC=1)OCC)=O)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 490.1295495g/mol
- どういたいしつりょう: 490.1295495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 801
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 84.9Ų
2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0372-5mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-5μmol |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-50mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-75mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-1mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-20mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-10mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-30mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-3mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0372-2mg |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866342-81-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamideに関する追加情報
Comprehensive Overview of 2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide (CAS No. 866342-81-6)
The compound 2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide (CAS No. 866342-81-6) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a chlorobenzoyl moiety and an ethoxy phenyl group, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymatic pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine and small-molecule therapeutics.
One of the key reasons for the growing attention toward CAS No. 866342-81-6 is its structural similarity to known bioactive molecules. The presence of a dihydroquinolinone core suggests potential interactions with kinases and other regulatory proteins, which are hot topics in cancer research and neurodegenerative disease studies. Recent publications highlight its role in modulating cellular signaling pathways, making it a candidate for further investigation in drug repurposing initiatives—a trend gaining traction due to its cost-effectiveness and accelerated development timelines.
From a synthetic chemistry perspective, the compound’s acetamide and methoxy functionalities offer versatile sites for derivatization, enabling the creation of analogs with enhanced bioavailability or selectivity. This aligns with the industry’s focus on structure-activity relationship (SAR) optimization, a frequent search query among medicinal chemists. Laboratories specializing in high-throughput screening are also evaluating 866342-81-6 for its potential as a scaffold in combinatorial chemistry libraries.
In addition to its pharmaceutical relevance, 2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide has drawn interest in computational chemistry. Molecular docking studies predict strong binding affinities to certain protein targets, a topic frequently explored in AI-driven drug design forums. This synergy between wet-lab and in silico research underscores the compound’s utility in modern multi-omics approaches, another trending keyword in life sciences.
Environmental and green chemistry considerations are also relevant when discussing CAS No. 866342-81-6. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, addressing the demand for eco-friendly chemical processes. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production), a frequently cited framework in academic and industrial discourse.
To conclude, 866342-81-6 represents a multifaceted compound bridging gaps between traditional medicinal chemistry and cutting-edge technologies. Its applications span from targeted therapy development to computational modeling, making it a valuable subject for ongoing and future research. As the scientific community continues to prioritize translational research, compounds like this will remain at the forefront of innovation.
866342-81-6 (2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide) 関連製品
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